molecular formula C9H7N5O3S2 B14690123 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide CAS No. 31898-38-1

2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide

Cat. No.: B14690123
CAS No.: 31898-38-1
M. Wt: 297.3 g/mol
InChI Key: CHCDWQYVKUUPAZ-QDEBKDIKSA-N
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Description

2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring and a nitro-substituted thiophene ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and thiophene rings may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Nitro-2-thienyl)methylene]hydrazinecarboxamide
  • (2E)-N-Butyl-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxamide
  • 2-Hydroxyethyl (2E)-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxylate

Uniqueness

2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is unique due to the presence of both a thiazole and a nitro-substituted thiophene ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

31898-38-1

Molecular Formula

C9H7N5O3S2

Molecular Weight

297.3 g/mol

IUPAC Name

[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]urea

InChI

InChI=1S/C9H7N5O3S2/c10-9(15)13-11-3-5-4-18-8(12-5)6-1-2-7(19-6)14(16)17/h1-4H,(H3,10,13,15)/b11-3+

InChI Key

CHCDWQYVKUUPAZ-QDEBKDIKSA-N

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=N/NC(=O)N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=NNC(=O)N

Origin of Product

United States

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